[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
Overview
Description
“[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine” is a chemical compound with the molecular formula C12H10FN3S . Its CAS number is 1283108-16-6 .
Molecular Structure Analysis
The molecular weight of this compound is 247.29 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC, and more could be used .Physical and Chemical Properties Analysis
The compound has a molecular weight of 247.29 . Other physical and chemical properties like boiling point and storage conditions are not specified .Scientific Research Applications
Microwave-assisted Hantzsch Thiazole Synthesis
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized using microwave heating, which facilitates rapid and efficient reactions. This method highlights the utility of 2-fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine derivatives in the synthesis of thiazole compounds. The process begins with the preparation of ethanones, followed by their reaction with thioureas to produce thiazol-2-amines, demonstrating an innovative approach to synthesizing these compounds (Kamila, Mendoza, & Biehl, 2012).
Antimicrobial Activity
The compound's derivatives have shown significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. This application is critical in addressing the rising concern over antibiotic-resistant bacterial strains. The synthesis involves creating azetidinones and thiazolidinones derivatives, which were evaluated for their antimicrobial effectiveness, showing excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Prodrug Development
Mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, derived from this compound, have been explored as potential novel prodrugs of methimazole. These derivatives were synthesized and evaluated for their ability to release methimazole upon alkaline hydrolysis or treatment with amine or thiol reagents, offering a new approach to methimazole prodrug design with enhanced stability and efficacy (Coburn, Taylor, & Wright, 1981).
Anti-inflammatory and Anticancer Activity
The synthesis and biological evaluation of regioisomers of imidazo[2,1-b]thiazoles have indicated potential anti-inflammatory and anticancer activities. These findings suggest that derivatives of 2-fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine could be valuable in developing new therapeutic agents for treating inflammation and cancer, providing insight into their structural and functional relationship (Shilcrat et al., 1991).
Pesticidal Activities
Research has also explored the pesticidal activities of derivatives, showing promise against mosquito larvae and phytopathogenic fungi. This application underscores the compound's versatility, extending its potential use to agricultural settings for pest and disease control, further emphasizing the compound's utility in various scientific research and application fields (Choi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains an imidazo[2,1-b][1,3]thiazole moiety, which is a type of heterocyclic compound. Compounds with similar structures have been found to have a broad range of biological activities . .
Mode of Action
Many compounds with similar structures interact with their targets by forming covalent bonds, disrupting the normal function of the target molecule .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact molecular and cellular effects of its action. Compounds with similar structures have been found to have a variety of effects, including antitumor and cytotoxic activity .
Biochemical Analysis
Biochemical Properties
[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This allows this compound to form stable complexes with various enzymes and proteins, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By binding to specific receptors or enzymes, this compound can modulate signaling cascades that control cell growth, differentiation, and apoptosis . Additionally, it may affect the transcription of genes involved in these processes, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound may interact with DNA or RNA, influencing gene expression and subsequent protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence the levels of metabolites and the overall metabolic flux within cells. By modulating enzyme activity, this compound can alter the balance of metabolic pathways, potentially leading to changes in energy production and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEVNXJQAOJEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181055 | |
Record name | Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-16-6 | |
Record name | Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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